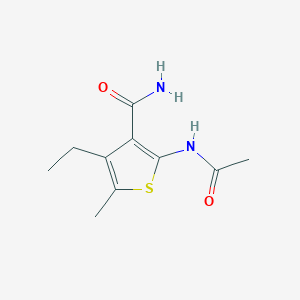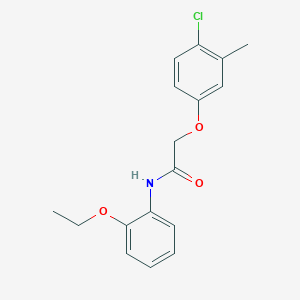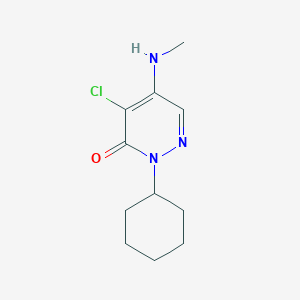![molecular formula C16H14ClNO3 B5697464 (4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CPA or fenbufen. The compound belongs to a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs) and is used to treat various conditions such as pain, inflammation, and fever.
作用机制
CPA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the activity of COX enzymes, CPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are cytokines that are involved in the inflammatory response. CPA has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, CPA has been found to increase the production of nitric oxide (NO), which is a molecule that plays a role in vasodilation and blood flow.
实验室实验的优点和局限性
CPA has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, CPA has some limitations for lab experiments. It has a relatively short half-life and can be quickly metabolized by the body. Additionally, CPA can have toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of CPA. One area of research is the potential use of CPA in the treatment of cancer. CPA has been found to have anti-tumor effects in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another area of research is the potential use of CPA in the treatment of Alzheimer's disease. CPA has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of CPA for various conditions.
合成方法
The synthesis of CPA involves the reaction between 4-chlorobenzoyl chloride and 4-aminophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction yields CPA as a white crystalline powder with a melting point of 166-168 °C.
科学研究应用
CPA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. CPA has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
属性
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-5-1-11(2-6-13)9-15(19)18-14-7-3-12(4-8-14)10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNFDOJIWQMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorophenyl)acetyl]amino}phenyl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)





![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)
